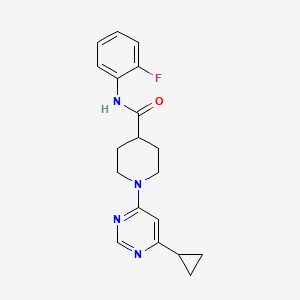

1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide

Description

1-(6-Cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted at position 1 with a pyrimidin-4-yl group bearing a cyclopropyl moiety at position 6. The amide nitrogen is further functionalized with a 2-fluorophenyl group.

Properties

IUPAC Name |

1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O/c20-15-3-1-2-4-16(15)23-19(25)14-7-9-24(10-8-14)18-11-17(13-5-6-13)21-12-22-18/h1-4,11-14H,5-10H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBQMDHSTZWYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the carboxamide group, and finally the attachment of the cyclopropylpyrimidinyl and fluorophenyl groups. Common reagents used in these reactions include cyclopropylamine, pyrimidine derivatives, and fluorobenzene derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for the purification and characterization of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

A. Pyrimidine Substituents

B. Amide Substituents

- 2-Fluorophenyl (Target Compound) : The ortho-fluorine position may induce steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-fluorobenzyl in ). Fluorine’s electronegativity enhances aromatic ring stability and modulates hydrogen-bonding interactions .

- Benzyl vs.

Physicochemical Properties

- Hydrogen-Bonding: The target compound has one H-bond donor (amide NH) and five acceptors (pyrimidine N, carbonyl O), comparable to ’s seven acceptors. Reduced H-bond capacity may improve bioavailability .

- Molecular Weight : The target compound (353.4 g/mol) falls within the acceptable range for CNS permeability, unlike higher-weight analogs like (440.5 g/mol) .

Notes

Legislative Considerations : Fluorophenyl-piperidine carboxamides are monitored in controlled substance laws (e.g., Iowa Code §124.204), though the target compound’s legal status is unverified .

Research Gaps: Limited data exist on the target compound’s synthesis, bioactivity, or pharmacokinetics. Further studies should prioritize in vitro assays and crystallographic analysis (cf. ’s methods) .

Synthetic Methodology : Amide coupling via chloroformate activation () is a viable route for analogs, but cyclopropyl-pyrimidine synthesis may require specialized protocols .

Biological Activity

The compound 1-(6-cyclopropylpyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-4-carboxamide is a notable derivative in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 324.37 g/mol

This compound features a piperidine core, which is known for its diverse biological activities, making it a significant focus in drug discovery.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. Research has shown that derivatives containing pyrimidine and piperidine structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

In vitro evaluations have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, similar to other piperidine derivatives .

Target Interactions

Using in silico methods, the potential targets of this compound were predicted. The analysis suggested interactions with various receptors and enzymes, indicating a broad spectrum of biological activities, including:

- Enzyme Inhibition : Potential inhibition of key metabolic enzymes.

- Receptor Modulation : Interaction with neurotransmitter receptors, which may contribute to its effects on the central nervous system .

Summary of Biological Activities

Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of related compounds, it was found that derivatives similar to This compound significantly inhibited the growth of cancer cell lines in vitro. The study utilized various assays to assess cytotoxicity and mechanism of action, confirming the compound's potential as an anticancer agent .

Study 2: Antimicrobial Properties

Another research focused on the antimicrobial properties highlighted that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The study employed disk diffusion methods and minimum inhibitory concentration (MIC) tests to quantify its effectiveness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.